1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea
Description
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea is an organic compound with significant utility in various scientific fields. It features a pyridine ring substituted with chloro and trifluoromethyl groups, a methyl group on the urea, and is typically used in chemical synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-14-8(17)16-4-7-6(10)2-5(3-15-7)9(11,12)13/h2-3H,4H2,1H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSFJXLQYGUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea can be achieved via multi-step organic reactions. One common method involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate methylurea derivative under controlled conditions.
Industrial Production Methods: Industrial production involves more streamlined and cost-effective methods, often utilizing catalysis and high-yield reaction conditions to maximize output.
Chemical Reactions Analysis
Types of Reactions: This compound participates in a variety of reactions:
Oxidation: Typically resulting in the formation of N-oxides or hydroxylated products.
Reduction: Can lead to the removal of the chlorinated or trifluoromethyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.
Major Products Formed: Oxidative reactions usually yield N-oxides, while reductive pathways may lead to less substituted pyridines. Substitution reactions depend on the nature of the substituent but often yield derivatives that are modified at the pyridine ring or the urea moiety.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea finds applications in:
Chemistry: Used as an intermediate in organic synthesis, including complex molecules.
Biology: Investigated for its potential in modifying enzyme activity and gene expression.
Medicine: Research explores its potential in pharmaceutical development, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action is closely tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Often modulates biochemical pathways by either inhibiting or activating target proteins.
Comparison with Similar Compounds
Compared to similar pyridine derivatives, 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea stands out due to its unique combination of chloro and trifluoromethyl groups:
Similar Compounds: Compounds like 3-chloro-5-(trifluoromethyl)pyridine, 1-{[3-Chloro-2-pyridyl]methyl}-3-methylurea.
Uniqueness: The presence of both a chloro and trifluoromethyl group in the same molecule, along with the methylurea, provides distinct chemical properties and reactivity profiles.
Hopefully, this satisfies the curiosity surrounding this interesting compound!
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